5-anilinopyrimidine-2,4(1H,3H)-dione
Overview
Description
5-anilinopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of an aniline group attached to the pyrimidine ring
Biochemical Analysis
Biochemical Properties
5-anilinopyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as kinases and phosphatases, influencing their catalytic activities. The compound also binds to certain proteins, altering their conformation and function. For instance, it has been observed to interact with heat shock proteins, which are crucial for protein folding and stress responses. These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the phosphorylation of specific proteins, thereby affecting downstream signaling cascades. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. The compound can also induce conformational changes in proteins, affecting their stability and function. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts. These effects are often reversible upon removal of the compound, indicating its potential for controlled biochemical modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain cellular functions, such as increased enzyme activity or improved stress responses. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a measurable biological response. These findings highlight the importance of dosage optimization for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-anilinopyrimidine-2,4(1H,3H)-dione typically involves the reaction of aniline with pyrimidine-2,4-dione under specific conditions. One common method involves the condensation of aniline with barbituric acid in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvent, catalyst, and temperature are critical factors in achieving high purity and yield in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-anilinopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
5-anilinopyrimidine-2,4(1H,3H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-anilinopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
5-anilinopyrimidine-2,4,6(1H,3H,5H)-trione: This compound is similar in structure but contains an additional carbonyl group at the 6-position.
5-anilinopyrimidine-2,4-dione: Lacks the 1H,3H tautomeric forms but shares the core pyrimidine structure.
Uniqueness
5-anilinopyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both aniline and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-anilino-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKCLIEQQTBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309629 | |
Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4870-31-9 | |
Record name | NSC212413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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